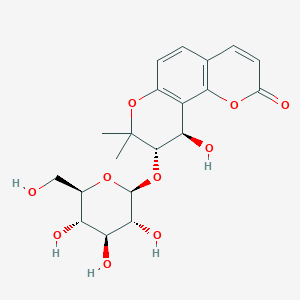

Praeroside III

Description

Praeroside III is an angular-type pyranocoumarin glycoside isolated from the roots of Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu), a plant used in traditional Chinese medicine for respiratory disorders . It belongs to a series of structurally related compounds, including Praerosides I, II, IV, and V, which are distinguished by variations in glycosylation patterns, ester substituents, and stereochemistry .

Its molecular formula is inferred to be similar to Praeroside II (C₂₀H₂₄O₁₀), but with distinct stereochemical or substituent differences .

Properties

Molecular Formula |

C20H24O10 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(9S,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one |

InChI |

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 |

InChI Key |

QAUDHOGPLBDVAX-KTZZUYPUSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Praeroside III involves the extraction of the compound from the root of Peucedanum praeruptorum Dunn. The extraction process typically uses solvents such as n-butanol to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Large-scale extraction would involve the use of industrial-grade solvents and large-scale chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Praeroside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out to modify the compound for specific research applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Praeroside III has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Praeroside III involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Structural Similarities and Differences

Praeroside III shares a common angular pyranocoumarin core with other Praerosides but differs in glycosylation and acylation sites:

Key Observations :

- Glycosylation : this compound and II both feature a glucose moiety at the 3'-position, but their acyl groups (e.g., angeloyl, acetyl) differ, impacting solubility and bioactivity .

- Stereochemistry : The configuration of the khellactone core (e.g., cis/trans dihydropyran) varies among Praerosides, influencing optical rotation and receptor binding .

Pharmacological Activities

Anti-Obesity Potential

In a study using 3T3-L1 adipocytes, this compound and II were compared with dihydrosamidin:

- Praeroside II increased triglyceride (TG) content, suggesting a role in lipid accumulation .

- Dihydrosamidin (structurally similar but with 6-O-isovaleryl and 4'-O-acetyl groups) significantly reduced TG levels, highlighting the importance of acyl group positioning for anti-obesity effects .

Antioxidant Activity

- In Peucedanum japonicum, this compound exhibited weaker 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging compared to flavonoids like rutin, indicating that glycosylation may reduce antioxidant efficacy .

Anti-Inflammatory Effects

- Praeroside compounds broadly demonstrate anti-inflammatory properties. For example, Praeroside (unspecified) from P. praeruptorum inhibits inflammatory mediators in vitro, though structure-activity relationships remain unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.